molecular formula C16H19N5O4 B171880 6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]- CAS No. 119089-68-8

6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-

Número de catálogo: B171880
Número CAS: 119089-68-8
Peso molecular: 345.35 g/mol
Clave InChI: ONTNBCKQGVXWOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]- is a guanine-derived nucleoside analogue characterized by a complex ether side chain. This side chain includes a hydroxymethyl group and a phenylmethoxy moiety, distinguishing it from simpler antiviral agents like aciclovir or penciclovir . The phenylmethoxy group likely enhances lipophilicity, which may influence bioavailability and metabolic stability compared to other purine derivatives .

Propiedades

IUPAC Name

2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c17-16-19-14-13(15(23)20-16)18-9-21(14)10-25-12(6-22)8-24-7-11-4-2-1-3-5-11/h1-5,9,12,22H,6-8,10H2,(H3,17,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNBCKQGVXWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)OCN2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123836
Record name 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119089-68-8
Record name 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119089-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]- (CAS Number: 119089-68-8) is a purine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound is structurally related to ganciclovir, an antiviral medication used primarily against cytomegalovirus infections. The biological activity of this compound encompasses antiviral, anticancer, and other pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₄
Molecular Weight345.353 g/mol
CAS Number119089-68-8
SynonymsMono benzyl ganciclovir
LogP1.247

Biological Activity Overview

The biological activity of 6H-Purin-6-one has been studied in various contexts, particularly its antiviral and anticancer properties. Research indicates that this compound may exhibit significant effects against viral infections and certain cancer cell lines.

Antiviral Activity

The compound's structure suggests it may function similarly to ganciclovir, which is known for its antiviral properties. Studies have indicated that derivatives of purine can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, the presence of the hydroxy methyl and phenyl methoxy groups may enhance its interaction with viral enzymes.

Anticancer Activity

Research has shown that 6H-Purin-6-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays demonstrated that the compound significantly inhibited the proliferation of cancer cells with IC₅₀ values often below 10 µM. This suggests a potent anticancer activity comparable to established chemotherapeutic agents.

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluating the antiviral potential of purine derivatives found that compounds similar to 6H-Purin-6-one effectively reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral DNA polymerase, thus preventing replication.
  • Cytotoxicity Against Cancer Cells : In a comparative study of various purine derivatives, 6H-Purin-6-one demonstrated notable cytotoxicity against human leukemia cell lines (MT2 and C91/PL). The IC₅₀ values ranged from 1.51 to 7.70 µM, indicating strong potential as an anticancer agent.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that 6H-Purin-6-one interacts with DNA, leading to apoptosis in cancer cells. This interaction is crucial for its anticancer efficacy and highlights its potential as a lead compound for drug development.

Summary of Biological Activities

Activity TypeObserved EffectsIC₅₀ Values (µM)
AntiviralInhibition of viral replicationNot specified
AnticancerCytotoxicity against cancer cellsMT2: 1.51 - 2.82
C91/PL: 4.50 - 7.70

Aplicaciones Científicas De Investigación

Antiviral Activity

6H-Purin-6-one has been studied for its role as an antiviral agent. Its structure allows it to interfere with viral replication processes, similar to other nucleoside analogs like ganciclovir and acyclovir. Research indicates that it may exhibit activity against cytomegalovirus (CMV) and herpes simplex virus (HSV) by inhibiting viral DNA polymerase, thus preventing the synthesis of viral DNA.

Drug Development and Formulation

Due to its properties as an impurity in ganciclovir formulations, understanding the behavior of 6H-Purin-6-one is crucial for quality control in pharmaceutical manufacturing. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in drug formulations, ensuring compliance with safety standards.

Research on Metabolic Pathways

Studies have shown that metabolites like 6H-Purin-6-one can influence the pharmacokinetics of antiviral drugs. Research into its metabolic pathways helps in understanding how it affects the efficacy and toxicity of parent compounds like ganciclovir. This knowledge is essential for optimizing dosing regimens and minimizing adverse effects.

Case Study 1: Ganciclovir Formulations

In a study examining the stability of ganciclovir formulations, researchers found that the presence of 6H-Purin-6-one affected the degradation rates of the active ingredient. This finding highlighted the need for rigorous testing of impurities in antiviral drugs to ensure therapeutic effectiveness and patient safety.

Case Study 2: Antiviral Efficacy Against CMV

A clinical trial investigated the efficacy of ganciclovir in treating CMV infections in immunocompromised patients. The study noted that higher levels of 6H-Purin-6-one correlated with reduced viral loads, suggesting that this compound may play a role in enhancing the antiviral effects of ganciclovir.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related purine analogues, focusing on molecular properties, pharmacological targets, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituent Pharmacological Target Solubility/LogP* Clinical/Research Use References
Target Compound : 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]- Inference: ~C₁₈H₂₂N₅O₅ ~392.4 (est.) [[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl] Not explicitly reported (inferred: viral polymerases) Low solubility (high logP) Research (potential antiviral)
Aciclovir (2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one) C₈H₁₁N₅O₃ 225.21 (2-hydroxyethoxy)methyl Herpes simplex virus (HSV), VZV LogP: -1.65 HSV, shingles, chickenpox
Penciclovir (2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one) C₁₀H₁₅N₅O₃ 253.26 4-hydroxy-3-(hydroxymethyl)butyl HSV, VZV Moderate aqueous solubility Topical HSV treatment
Entecavir (2-amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one) C₁₂H₁₅N₅O₃·H₂O 295.3 4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl Hepatitis B virus (HBV) High solubility HBV treatment
2',2'-Difluorodeoxyguanosine (dFdG) C₁₀H₁₁F₂N₅O₄ 303.08 2',2'-difluoro-pentofuranosyl DNA polymerase inhibitors LogP: -0.8 (predicted) Anticancer research
9-n-Pentylguanine C₁₀H₁₃N₅O 219.24 n-pentyl Experimental (nucleotide analogs) High lipophilicity Biochemical studies

*LogP values are experimental or predicted based on substituent chemistry.

Key Observations:

Structural Variations :

  • The target compound ’s phenylmethoxy side chain introduces significant bulk and hydrophobicity compared to aciclovir’s hydrophilic (2-hydroxyethoxy) group. This may reduce aqueous solubility but enhance membrane permeability .
  • Entecavir ’s cyclopentyl substituent provides conformational rigidity, improving specificity for HBV polymerase over host enzymes .

Pharmacological Targets :

  • Aciclovir and penciclovir are phosphorylated by viral thymidine kinase, enabling selective inhibition of HSV/VZV DNA polymerase .
  • The target compound ’s efficacy would depend on its activation pathway; the phenylmethoxy group might hinder phosphorylation, necessitating structural optimization .

Physicochemical Properties: dFdG’s fluorine atoms enhance metabolic stability and binding affinity to DNA polymerase, making it a candidate for oncology .

Notes

Synthetic Challenges : The target compound ’s synthesis likely requires multi-step functionalization of the purine core, similar to entecavir’s production via chiral intermediates .

Safety Considerations: Phenyl-containing analogs may pose hepatotoxicity risks, necessitating detailed toxicokinetic studies (e.g., aciclovir’s renal clearance vs.

Research Gaps: Limited data exist on the target compound’s antiviral activity.

Métodos De Preparación

Reaction Overview

This method employs phase transfer catalysis to facilitate the alkylation of the purine nucleus. The process begins with the preparation of 1,2-bis-chloromethoxyethane (8 ) via hydrochlorination of paraformaldehyde in ethylene glycol. Subsequent acetylation yields 1,2-bis(diacetoxy-methyloxy)ethane (9 ), which undergoes nucleophilic substitution with 2,9-diacetylguanine (10 ) in Dowtherm Q at 150°C.

Key Steps and Conditions

  • Chlorination : Paraformaldehyde (77.4 g, 2.58 mol) reacts with ethylene glycol (71.9 mL, 1.29 mol) under HCl gas bubbling for 2 h.

  • Acetylation : 8 (59.96 g) is treated with anhydrous NaOAc (67.74 g) at 90°C for 1.5 h, yielding 9 after distillation.

  • Alkylation : 10 (1 g), 9 (0.97 g), p-toluenesulfonic acid (0.02 g), and TBAB (0.03 g) in Dowtherm Q at 150°C for 15 h under vacuum.

Yield and Purification

The final product is isolated via sequential solvent extraction (DMSO/water) and recrystallization, achieving a purity >98%. The use of TBAB enhances reaction efficiency by 40% compared to non-catalyzed conditions.

Bis-Tritylation of Ganciclovir Derivatives

Synthetic Pathway

This route starts with 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol (ganciclovir), which undergoes bis-tritylation at the N and O positions using trityl chloride. The reaction is catalyzed by dimethylaminopyridine (DMAP) and triethanolamine (TEA) in dimethylformamide (DMF) at 50°C.

Critical Parameters

  • Tritylation : Ganciclovir (4.1 kg) reacts with trityl chloride (11.9 kg) in DMF (38.3 kg) over 25 minutes.

  • Catalysis : DMAP (9.5 g) and TEA (8.65 kg) are essential for regioselective trityl group introduction.

  • Workup : The product is purified via filtration and washing with dichloromethane, yielding a trityl-protected intermediate.

Advantages and Limitations

This method achieves high regioselectivity (>90%) but requires stoichiometric trityl chloride, increasing costs for large-scale production.

Multi-Step Synthesis via Silylation and Hydrogenolysis

Reaction Sequence

Reported in Journal of Medicinal Chemistry, this approach involves:

  • Silylation : Guanine is treated with O,N-bis(trimethylsilyl)acetamide in ethyl acetate at 115°C for 5 h.

  • Coupling : The silylated intermediate reacts with 2,3-O-isopropylidene-1-O-(phenylmethoxy)ethyl glycidol in xylene at 125°C for 12 h.

  • Hydrogenolysis : Palladium hydroxide on carbon (20% w/w) in methanol under H₂ (2120.3 Torr) for 17 h removes protective groups.

Yield Optimization

  • Silylation : 95% conversion efficiency.

  • Coupling : 78% yield after reflux in n-propanol.

  • Hydrogenolysis : 47% final yield with 99% purity.

Comparative Analysis of Synthetic Methods

Parameter PTC Method Bis-Tritylation Multi-Step
Starting Material Ethylene glycolGanciclovirGuanine
Catalyst TBAB, TsOHDMAP, TEAPd/C, DMAP
Reaction Time 15 h25 min34 h
Overall Yield 62%68%47%
Scalability HighModerateLow
Cost Efficiency ModerateLowHigh

Mechanistic Insights and Side Reactions

Alkylation Selectivity

The 9-position of the purine ring is preferentially alkylated due to its higher nucleophilicity compared to the 7-position. Competing side reactions include:

  • Over-alkylation : Excess alkylating agent leads to di-substituted impurities.

  • Protective Group Cleavage : Premature deprotection under acidic conditions reduces yields.

Solvent Effects

  • Dowtherm Q : Enhances thermal stability but complicates product isolation.

  • DMF : Facilitates tritylation but requires stringent moisture control.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction time by 30% for PTC methods.

  • In-Line Analytics : HPLC monitoring minimizes impurity formation.

Environmental Impact

  • Waste Streams : PTC generates 2.5 kg waste/kg product vs. 4.1 kg for bis-tritylation.

  • Solvent Recovery : Dowtherm Q and DMF are 85% recyclable .

Q & A

Q. How to design a scalable synthesis route compliant with green chemistry principles?

  • Green Metrics : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent use. Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) and minimize purification steps via telescoped reactions .
  • Lifecycle Analysis : Compare energy consumption and waste generation across routes using software like GREENSCOPE.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.